2'-Azetidinomethyl-3,4-dichlorobenzophenone

Catalog No.
S700439
CAS No.
898755-27-6
M.F
C17H15Cl2NO
M. Wt
320.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Azetidinomethyl-3,4-dichlorobenzophenone

CAS Number

898755-27-6

Product Name

2'-Azetidinomethyl-3,4-dichlorobenzophenone

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone

Molecular Formula

C17H15Cl2NO

Molecular Weight

320.2 g/mol

InChI

InChI=1S/C17H15Cl2NO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2

InChI Key

BYYXPVOZQQVDHI-UHFFFAOYSA-N

SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl

2'-Azetidinomethyl-3,4-dichlorobenzophenone is a compound characterized by the presence of an azetidine ring and dichlorobenzophenone moiety. Its molecular formula is C17H15Cl2NOC_{17}H_{15}Cl_{2}NO with a molecular weight of approximately 320.21 g/mol. The structure features a dichlorobenzophenone core, which is known for its applications in organic synthesis and pharmaceutical chemistry, combined with an azetidine ring that may enhance its biological activity and interaction with various molecular targets .

, including:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction: Reduction can yield alcohols or amines, typically using lithium aluminum hydride.
  • Substitution: The chlorine atoms in the dichlorobenzophenone structure can undergo nucleophilic substitution, allowing for the introduction of other functional groups.

Common Reaction Conditions

  • Solvents: Dichloromethane or toluene are commonly used.
  • Bases: Potassium carbonate or sodium hydride facilitate reactions.
  • Temperature: Reactions are generally conducted at temperatures between 50°C and 100°C .

The synthesis of 2'-azetidinomethyl-3,4-dichlorobenzophenone typically involves the reaction of 3,4-dichlorobenzophenone with azetidine. The process includes:

  • Reactants: 3,4-dichlorobenzophenone and azetidine.
  • Reagents: A suitable base (e.g., potassium carbonate) is used to facilitate the reaction.
  • Conditions: The reaction is usually conducted in an organic solvent at elevated temperatures for several hours to achieve a good yield .

2'-Azetidinomethyl-3,4-dichlorobenzophenone has potential applications in:

  • Pharmaceutical Development: Due to its unique structure and potential biological activity.
  • Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
  • Material Science: In the development of polymers or coatings due to its chemical stability .

Interaction studies are crucial for understanding how 2'-azetidinomethyl-3,4-dichlorobenzophenone interacts with biological systems. These studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target enzymes or receptors.
  • Mechanistic Studies: Understanding the pathways activated or inhibited by this compound.

Such studies could elucidate its potential therapeutic effects and safety profile .

Several compounds share structural similarities with 2'-azetidinomethyl-3,4-dichlorobenzophenone. Here are some notable examples:

Compound NameStructure FeatureUnique Aspect
4'-Aminomethyl-2,5-dichlorobenzophenoneContains an amino groupLacks the azetidine ring; may exhibit different reactivity
4'-Hydroxymethyl-2,5-dichlorobenzophenoneContains a hydroxyl groupDifferent functional group affecting solubility and reactivity
4'-Methoxymethyl-2,5-dichlorobenzophenoneFeatures a methoxy groupAlters electronic properties compared to azetidine
3'-Azetidinomethyl-2,4-dichlorobenzophenoneSimilar azetidine ringDifferent chlorination pattern affecting properties

Uniqueness

The uniqueness of 2'-azetidinomethyl-3,4-dichlorobenzophenone lies in its specific combination of the azetidine ring and dichlorobenzophenone structure. This combination may influence its reactivity profile and biological interactions more significantly than its analogs lacking the azetidine component .

XLogP3

4.5

Wikipedia

{2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone

Dates

Last modified: 08-15-2023

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